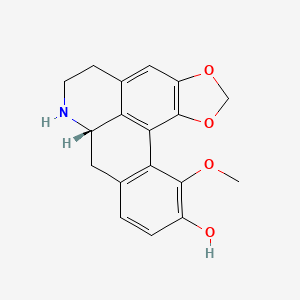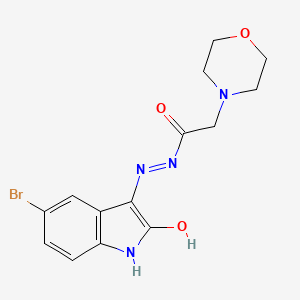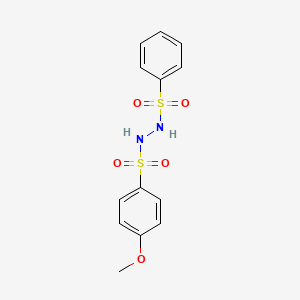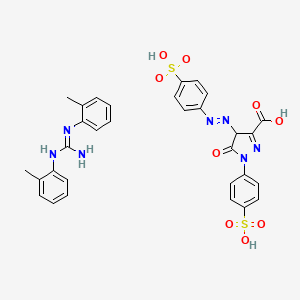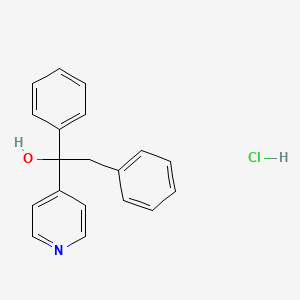
Tri-m-tolyltin acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri-m-tolyltin acetate is an organotin compound with the molecular formula C23H24O2Sn. It is a derivative of tin, where three m-tolyl groups (methylphenyl) are bonded to a tin atom, which is further bonded to an acetate group. This compound is known for its applications in various fields, including its use as a molluscicide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tri-m-tolyltin acetate typically involves the reaction of m-tolylmagnesium bromide with tin(IV) chloride, followed by the addition of acetic acid. The reaction can be summarized as follows:
Preparation of m-tolylmagnesium bromide: This is achieved by reacting m-tolyl bromide with magnesium in anhydrous ether.
Formation of tri-m-tolyltin chloride: The m-tolylmagnesium bromide is then reacted with tin(IV) chloride to form tri-m-tolyltin chloride.
Formation of this compound: Finally, tri-m-tolyltin chloride is reacted with acetic acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tri-m-tolyltin acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The acetate group can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve nucleophiles like halides or other carboxylates.
Major Products
Oxidation: Tin oxides and m-tolyl derivatives.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin compounds depending on the substituent used.
Applications De Recherche Scientifique
Tri-m-tolyltin acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on biological systems, particularly its molluscicidal properties.
Medicine: Investigated for potential therapeutic applications, although its toxicity limits its use.
Industry: Used in the production of other organotin compounds and as a stabilizer in certain industrial processes.
Mécanisme D'action
The mechanism of action of tri-m-tolyltin acetate involves its interaction with biological membranes and enzymes. It disrupts cellular processes by binding to thiol groups in proteins, leading to enzyme inhibition and cell death. This is particularly effective against mollusks, making it a potent molluscicide.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Triphenyltin acetate
- Tributyltin acetate
- Triethyltin acetate
Comparison
Tri-m-tolyltin acetate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to triphenyltin acetate, it has different reactivity and toxicity profiles. Tributyltin acetate and triethyltin acetate have different alkyl groups, leading to variations in their applications and effectiveness.
Propriétés
Numéro CAS |
15826-89-8 |
|---|---|
Formule moléculaire |
C23H24O2Sn |
Poids moléculaire |
451.1 g/mol |
Nom IUPAC |
tris(3-methylphenyl)stannyl acetate |
InChI |
InChI=1S/3C7H7.C2H4O2.Sn/c3*1-7-5-3-2-4-6-7;1-2(3)4;/h3*2-3,5-6H,1H3;1H3,(H,3,4);/q;;;;+1/p-1 |
Clé InChI |
DUQUVLXUOBKCKL-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=CC=C1)[Sn](C2=CC=CC(=C2)C)(C3=CC=CC(=C3)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



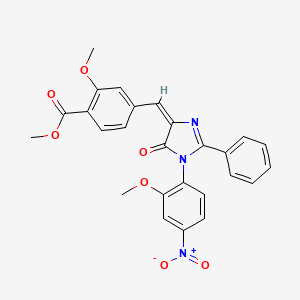
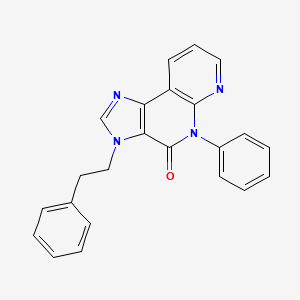
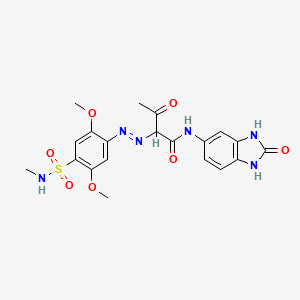
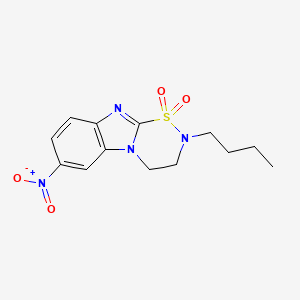
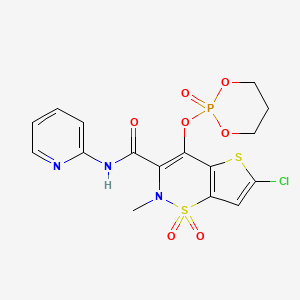
![9-(2-chlorophenyl)-3-methyl-N-(1-phenylpropan-2-yl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726893.png)
